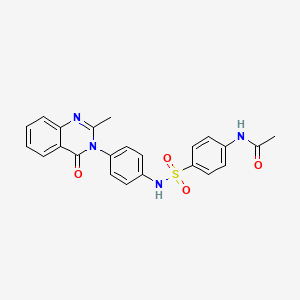

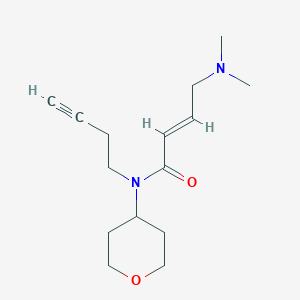

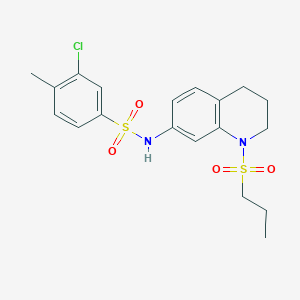

(3-甲氧基-2-甲基-2H-吲唑-6-基)(3-(4-苯基-1H-1,2,3-三唑-1-基)氮杂环丁-1-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indazole is a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring . It’s a core structure in many pharmaceutical drugs due to its wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Triazole, another component of the compound, is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms. It’s also found in many pharmaceutical drugs and shows a broad range of biological activities .

Synthesis Analysis

The synthesis of indazoles has been a subject of research for many years. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent . As for triazoles, they can be synthesized through various methods, including the classic azide-alkyne Huisgen cycloaddition .Molecular Structure Analysis

The molecular structure of indazoles and triazoles involves multiple nitrogen atoms, which can participate in various chemical reactions. They also contain aromatic rings, contributing to their stability .Chemical Reactions Analysis

Indazoles and triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites. For instance, the nitrogen atoms in the rings can act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis

Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of a specific indazole or triazole derivative would depend on its exact structure.科学研究应用

Anticancer Activity

Indazole derivatives have been utilized in the development of several medicinal scaffolds that demonstrate anticancer activities . For example, a series of new 3-amino-N-phenyl-1H-indazole-1-carboxamides were synthesized and evaluated for their in vitro antineoplastic activity against 60 clinically isolated human cancer cell lines .

Antiviral Activity

1,2,3-Triazoles have found broad applications in drug discovery, including antiviral drugs . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Antibacterial Activity

The derivatives of 1,2,3-triazole show different biological activities such as antibacterial and antimycobacterial activities .

Anti-inflammatory Activity

Indole derivatives possess anti-inflammatory activities . This could potentially be an area of application for the compound .

Antioxidant Activity

Indole derivatives also exhibit antioxidant activities , which could be beneficial in the treatment of diseases caused by oxidative stress.

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic activities , suggesting potential use in the treatment of diabetes.

Antimalarial Activity

Indole derivatives have been found to possess antimalarial activities , indicating potential use in the treatment of malaria.

Anticholinesterase Activities

Indole derivatives have been reported to possess anticholinesterase activities , which could be beneficial in the treatment of Alzheimer’s disease.

作用机制

Target of Action

Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1 and chk2 .

Mode of Action

It’s known that triazole analogs can form hydrogen bonding and hydrophobic interactions with certain amino acids . This interaction could potentially alter the function of the target protein, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of kinases like chk1 and chk2 can impact cell cycle regulation and dna damage response pathways .

Result of Action

The inhibition of kinases can lead to cell cycle arrest and apoptosis, which could potentially be beneficial in the treatment of diseases such as cancer .

安全和危害

The safety and hazards associated with indazoles and triazoles depend on their specific structures. Some derivatives have been used safely in pharmaceutical drugs, but others may have toxic effects. Therefore, it’s important to evaluate the safety and potential hazards of a specific compound through rigorous testing .

未来方向

Given the wide range of biological activities exhibited by indazoles and triazoles, there’s significant interest in developing new derivatives with improved properties. Future research will likely focus on designing and synthesizing novel indazole and triazole derivatives, and evaluating their biological activities .

属性

IUPAC Name |

(3-methoxy-2-methylindazol-6-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2/c1-25-21(29-2)17-9-8-15(10-18(17)23-25)20(28)26-11-16(12-26)27-13-19(22-24-27)14-6-4-3-5-7-14/h3-10,13,16H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZWQKYLWPIDLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-methoxy-2-methyl-2H-indazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-Fluorophenyl)-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2872569.png)

![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2872570.png)

![[4-[(2-Chloro-6-fluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2872573.png)

![2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate](/img/structure/B2872574.png)

![3,4,5,6-tetrachloro-N-[2-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B2872579.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2872582.png)